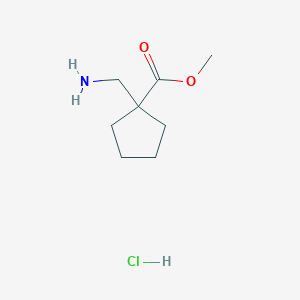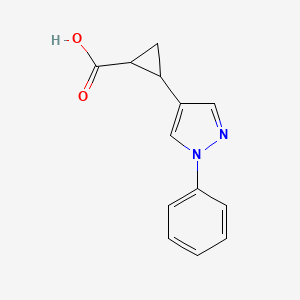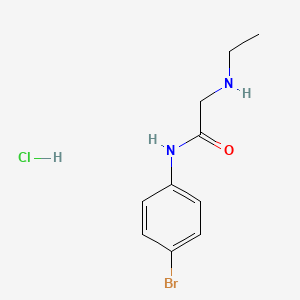
N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride
説明
“N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride” is a chemical compound. It contains a bromophenyl group, an ethylamino group, and an acetamide group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a bromophenyl group attached to an acetamide group via a nitrogen atom. The nitrogen atom would also be bonded to an ethyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromine atom on the phenyl ring could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .科学的研究の応用
Advanced Oxidation Processes for Compound Degradation
A study by Qutob et al. (2022) discusses the use of advanced oxidation processes (AOPs) to treat acetaminophen (ACT) from aqueous media, leading to the generation of various by-products, including acetamide. This research highlights the potential of AOPs in degrading recalcitrant compounds in the environment, which might be applicable to compounds like N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride for environmental protection or remediation purposes. The degradation pathways and by-products are crucial for understanding the environmental impact and treatment options for such compounds (Qutob et al., 2022).
Analytical and Synthetic Chemistry
Gouda et al. (2015) review the chemical reactivity and synthetic utility of 2-cyano-N-(2-hydroxyethyl) acetamide, which serves as an important intermediate for synthesizing various heterocyclic systems. This indicates the role of similar acetamide derivatives, including this compound, in the synthesis of novel compounds for potential applications in pharmaceuticals, materials science, and organic chemistry (Gouda et al., 2015).
Environmental Protection and Adsorption Processes
Igwegbe et al. (2021) elaborate on the adsorption techniques for removing acetaminophen (ACT) from water, discussing the efficiency of various adsorbents. While this study focuses on acetaminophen, the adsorptive elimination techniques and materials discussed could be relevant for the removal of related compounds like this compound from environmental matrices, contributing to water purification and environmental safety efforts (Igwegbe et al., 2021).
将来の方向性
特性
IUPAC Name |
N-(4-bromophenyl)-2-(ethylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-2-12-7-10(14)13-9-5-3-8(11)4-6-9;/h3-6,12H,2,7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHYGNLBYZDBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



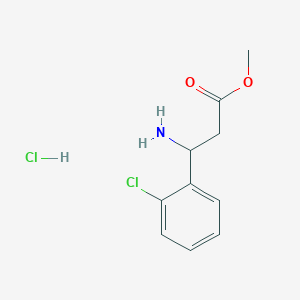

![3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B1419258.png)

![2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1419260.png)
![3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1419261.png)
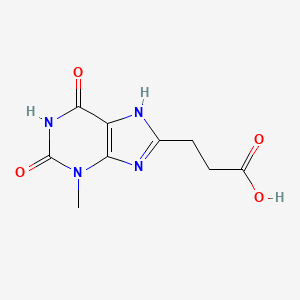
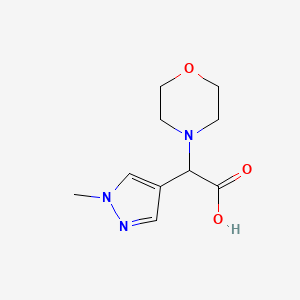
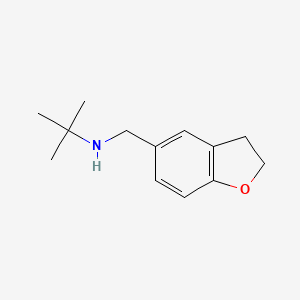
![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)

